diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate
Description
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate is a chiral nitro-containing organosulfur compound featuring a thiophene ring and a propanedioate ester backbone. Its stereochemistry at the C1 position (S-configuration) and the presence of electron-withdrawing nitro and thiophene groups make it a versatile intermediate in asymmetric synthesis, particularly for pharmacologically active molecules.
Properties
CAS No. |
620960-34-1 |
|---|---|
Molecular Formula |
C13H17NO6S |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate |
InChI |
InChI=1S/C13H17NO6S/c1-3-19-12(15)11(13(16)20-4-2)9(8-14(17)18)10-6-5-7-21-10/h5-7,9,11H,3-4,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
KKUOFIAHIHDJBK-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CS1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Diethyl Malonate with Nitro-Substituted Thiophene Alkyl Halide
This is the most direct and commonly employed method, analogous to the synthesis of related nitrobenzyl malonates.
$$
\text{Diethyl malonate} + \text{(1S)-2-nitro-1-thiophen-2-ylethyl halide} \xrightarrow[\text{inert atmosphere}]{\text{K}2\text{CO}3, \text{DMF}, \text{rt}} \text{diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate}
$$
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the malonate carbanion.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Ambient to slightly elevated (20–40 °C).
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation or side reactions.
- Reaction time: 1–4 hours depending on reactivity.
- Diethyl malonate is dissolved in DMF.
- Potassium carbonate is added to deprotonate the malonate, forming the nucleophilic enolate.
- The nitro-substituted thiophene alkyl halide (e.g., bromide or chloride) is added dropwise.
- The mixture is stirred until completion, monitored by TLC or HPLC.
- Workup involves aqueous quenching, extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and purification by column chromatography.
- Yields typically range from 60% to 75% depending on the purity of reagents and reaction optimization.
- Purification by silica gel chromatography using hexane/ethyl acetate mixtures affords the pure product.
Example from Related Nitrobenzyl Malonate Synthesis:
| Parameter | Value |
|---|---|
| Diethyl malonate | 8.89 g (0.055 mol) |
| Potassium carbonate | 9.6 g (0.069 mol) |
| Nitro-substituted halide | 10 g (0.046 mol) |
| Solvent | DMF (50 mL) |
| Temperature | 20 °C |
| Reaction time | 2 hours |
| Yield | 63% |
This method is directly translatable to the thiophene analog with appropriate substitution on the alkyl halide.
Stereoselective Synthesis via Chiral Auxiliary or Catalysis
To obtain the (1S)-enantiomer specifically, stereocontrol is essential. Methods include:
- Chiral auxiliary approach: Using chiral malonate derivatives or chiral alkylating agents to induce stereoselectivity.
- Asymmetric catalysis: Employing chiral phase-transfer catalysts or organocatalysts to promote enantioselective alkylation.
- Enzymatic resolution: Post-synthesis separation of enantiomers by enzymatic hydrolysis or chromatography.
While specific literature on the exact compound is limited, these approaches are well-documented for related nitroalkyl malonates and can be adapted.
Alternative Synthetic Routes
- Michael addition of diethyl malonate to nitroalkenes: Nitroalkenes bearing thiophene substituents can undergo conjugate addition with diethyl malonate under base catalysis to form the desired product.
- Copper-catalyzed arylation: Copper-catalyzed coupling of diethyl malonate with thiophene derivatives bearing nitroalkyl substituents may be explored for advanced synthetic routes.
Data Table Summarizing Preparation Methods
| Method | Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Alkylation with nitro-thiophene alkyl halide | Diethyl malonate, K₂CO₃, DMF, rt, inert atmosphere | Straightforward, scalable | Requires preparation of chiral halide | 60–75 |
| Asymmetric catalysis | Chiral catalysts, diethyl malonate, nitroalkene or halide | Enantioselective, high stereocontrol | Catalyst cost, optimization needed | 50–70 |
| Michael addition to nitroalkene | Diethyl malonate, nitroalkene, base catalyst | Mild conditions, direct C-C bond formation | Nitroalkene synthesis required | 55–65 |
| Copper-catalyzed arylation | Diethyl malonate, thiophene derivative, Cu catalyst | Potential for diverse substitution | Requires catalyst and ligand optimization | Variable |
Research Findings and Notes
- The alkylation method is the most documented and reliable for preparing diethyl 2-substituted malonates with nitro and heteroaryl groups.
- The choice of base and solvent critically affects yield and purity; potassium carbonate in DMF is preferred for mild conditions.
- Stereochemical control remains a key research focus; chiral phase-transfer catalysis has shown promise in related systems.
- Purification by silica gel chromatography is standard, with eluent systems optimized for polarity.
- The nitro group is stable under these conditions but requires careful handling to avoid reduction or side reactions.
- Thiophene substitution introduces electron-rich heteroaromatic character, influencing reactivity and requiring tailored reaction times.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions on the thiophene ring can introduce various functional groups.
Scientific Research Applications
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiophene ring may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analog: Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-Phenylsulfonyl-1H-Indol-2-Yl]Methyl-Idene}Propanedioate
This compound (referred to as Compound I in ) shares the diethyl propanedioate core but differs in substituents. Key comparisons include:
Substituent Effects
- Backbone Functionalization: Main Compound: A thiophene ring and nitro group at the C1 position. Compound I: An indole ring system substituted with a phenylsulfonyl group and a 2,4,6-trimethylbenzyl moiety .
Crystallographic and Geometric Parameters
Dihedral Angles :
- Compound I : The indole system forms dihedral angles of 62.78° and 80.53° with adjacent aromatic rings, influencing molecular packing .
- Main Compound : The thiophene’s planar structure and nitro group’s steric demand may lead to distinct torsion angles, affecting crystallinity and intermolecular interactions.
- Hydrogen Bonding: Compound I: Forms chains via C—H···O hydrogen bonds along the a-axis, with weak aromatic stacking between chains . Main Compound: The nitro group could participate in stronger dipole-dipole interactions, while the thiophene may engage in sulfur-mediated non-covalent interactions.
Refinement Metrics
- Compound I : Refinement yielded R[F² > 2σ(F²)] = 0.062 and wR(F²) = 0.211, indicating moderate agreement with experimental data .
- Main Compound: If analyzed similarly, refinement would likely employ SHELXL (as noted in and ), a standard for small-molecule crystallography .
Broader Context: Propanedioate Esters
Propanedioate esters are widely used in medicinal chemistry due to their reactivity in Michael additions and cycloadditions. Comparisons with other derivatives highlight:
- Electronic Effects : The nitro group in the main compound increases electrophilicity at the propanedioate α-carbon, facilitating nucleophilic attacks.
- Steric Hindrance : Bulky substituents (e.g., thiophene in the main compound vs. indole in Compound I) influence reaction regioselectivity and crystal packing.
Biological Activity
Diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula, which includes a thiophene ring and a nitro group. The structural formula is crucial for understanding its reactivity and interaction with biological systems.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thiophene Ring: Utilizing thiophene derivatives as starting materials.
- Introduction of the Nitro Group: Nitration reactions to introduce the nitro substituent.
- Esterification: Reaction with diethyl malonate to form the final ester product.
Antimicrobial Activity
Research has shown that various substituted thiophenes exhibit antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate significant inhibitory effects against bacterial strains such as Escherichia coli and Micrococcus luteus . The minimum inhibitory concentrations (MICs) for these compounds vary, highlighting their potential as antimicrobial agents.
Antitumor Activity
Recent investigations into similar nitrothiophene derivatives have revealed promising antitumor activities. For example, certain thiosemicarbazone analogs have been identified as selective inhibitors of cancer cell proliferation, suggesting that this compound may also exhibit similar properties .
Case Studies and Research Findings
Several studies have documented the biological activities of thiophene derivatives:
- Study on Nitrothiophenes : A comprehensive evaluation of nineteen substituted thiophenes showed varying degrees of antimicrobial activity, with some derivatives demonstrating significant efficacy against pathogenic bacteria .
- Thiosemicarbazone Derivatives : Research indicated that thiosemicarbazone compounds could induce apoptosis in cancer cells, suggesting a mechanism through which this compound might act as an antitumor agent .
- Structure-Activity Relationship (SAR) : The SAR analysis of thiophene-based compounds revealed that specific structural features contribute to enhanced biological activity, emphasizing the importance of functional groups in determining efficacy .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
